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Introduction
AF 568 carboxylic acid is a bright, photostable, orange-fluorescent dye with spectral

properties virtually identical to Alexa Fluor® 568.[1] Its high fluorescence quantum yield and

resistance to photobleaching make it an excellent choice for various fluorescence-based

applications, including flow cytometry. The carboxylic acid group allows for covalent

conjugation to primary amines on proteins, such as antibodies, through the use of carbodiimide

crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction

with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance coupling

efficiency.[2][3] This document provides detailed application notes and protocols for the use of

AF 568 carboxylic acid in flow cytometry, from antibody conjugation to cell staining and

analysis.

Data Presentation
Quantitative data for AF 568 carboxylic acid is summarized in the table below for easy

reference.
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Property Value Reference

Excitation Maximum (λex) 572-579 nm [1][3][4][5]

Emission Maximum (λem) 598-603 nm [1][3][4][5]

Molar Extinction Coefficient (ε) ~91,000 - 94,238 M⁻¹cm⁻¹ [3][6]

Fluorescence Quantum Yield

(Φ)
~0.69 - 0.912 [3][6]

Recommended Laser Line 561 nm [6]

Experimental Protocols
Protocol 1: Conjugation of AF 568 Carboxylic Acid to an
Antibody using EDC and Sulfo-NHS
This protocol describes the covalent attachment of AF 568 carboxylic acid to a primary

antibody for use in flow cytometry. The method utilizes a two-step carbodiimide reaction to

activate the carboxylic acid group of the dye, which then reacts with primary amines on the

antibody.

Materials:

AF 568 carboxylic acid

Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 50 mM MES, pH 6.0[2]

Coupling Buffer: PBS, pH 7.2-8.5[2]

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Desalting column (e.g., Sephadex G-25)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Prepare Solutions:

Dissolve AF 568 carboxylic acid in a small amount of anhydrous DMF or DMSO to

create a 10 mg/mL stock solution.

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of

sulfo-NHS in Activation Buffer.[7] These reagents are moisture-sensitive and hydrolyze in

water, so fresh solutions are critical.[2]

Activate AF 568 Carboxylic Acid:

In a microcentrifuge tube, combine the AF 568 carboxylic acid stock solution with the

freshly prepared EDC and sulfo-NHS solutions in Activation Buffer. A typical molar ratio is

a 1.5 to 2.5-fold molar excess of EDC and sulfo-NHS over the dye.

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[2]

Prepare the Antibody:

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged

into an amine-free buffer like PBS (pH 7.2-7.5) using a desalting column or dialysis.

Conjugation Reaction:

Add the activated AF 568 solution to the antibody solution. The molar ratio of dye to

antibody should be optimized for each antibody, but a starting point of 10-20 moles of dye

per mole of antibody is recommended.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring or rotation.[2]

Quench the Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12378172?utm_src=pdf-body
https://www.biologixgroup.com/down/BLGSC0050_Protocol.pdf
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.benchchem.com/product/b12378172?utm_src=pdf-body
https://www.benchchem.com/product/b12378172?utm_src=pdf-body
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by

consuming any unreacted dye. Incubate for 30 minutes at room temperature.

Purify the Conjugate:

Remove unconjugated dye and byproducts by passing the reaction mixture through a

desalting column equilibrated with PBS. The labeled antibody will elute in the void volume.

Characterize the Conjugate:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~578 nm (for AF 568).

The concentration of the antibody can be calculated using the following formula:

Antibody Concentration (M) = [A₂₈₀ - (A₅₇₈ x CF₂₈₀)] / ε_protein

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by

the dye manufacturer), and ε_protein is the molar extinction coefficient of the antibody.

The concentration of the dye can be calculated using the Beer-Lambert law:

Dye Concentration (M) = A₅₇₈ / ε_dye

DOL = Molar concentration of dye / Molar concentration of antibody

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining with AF 568-
Conjugated Antibody for Flow Cytometry
This protocol details the steps for staining cell surface antigens using a directly conjugated AF

568 antibody.

Materials:
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AF 568-conjugated primary antibody

Cell suspension (1 x 10⁶ cells per sample)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

Flow cytometry tubes

Procedure:

Cell Preparation:

Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by

centrifuging at 300-400 x g for 5 minutes at 4°C.

Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷

cells/mL.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

Add the optimal concentration of the AF 568-conjugated antibody. This should be

determined by titration, but a starting range of 1-10 µg/mL is common.[8]

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x

g for 5 minutes at 4°C.

Decant the supernatant. Repeat the wash step twice.

Resuspension and Analysis:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer equipped with a 561 nm laser.
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Mandatory Visualizations

Antibody Conjugation

Cell Staining & Analysis

AF 568 Carboxylic Acid
EDC/Sulfo-NHS Activation

Activation

Conjugation Reaction

Primary Antibody

Purification AF 568-Antibody Conjugate

Incubation with Labeled AntibodyCell Suspension Wash Steps Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Experimental workflow for antibody conjugation and cell staining.
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Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
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Caption: Workflow for a drug uptake study using a fluorescently labeled compound.

Applications in Drug Discovery and Development
Flow cytometry, coupled with bright and stable fluorescent probes like AF 568, is a powerful

tool in drug discovery and translational research.[9]

High-Throughput Screening
The ability of flow cytometry to rapidly analyze single cells makes it suitable for high-throughput

screening (HTS) of compound libraries.[10] AF 568-labeled ligands can be used to screen for

compounds that inhibit receptor binding.

Pharmacodynamic Biomarker Analysis
AF 568-conjugated antibodies can be used to monitor changes in the expression of cell surface

or intracellular proteins in response to drug treatment. This provides valuable

pharmacodynamic (PD) biomarker data, helping to establish dose-response relationships and

understand the mechanism of action of a drug.[11]

Drug Uptake and Cellular Trafficking
By conjugating AF 568 carboxylic acid to a small molecule drug, its uptake into cells can be

quantified by flow cytometry.[11][12] This allows for the study of drug transport mechanisms

and the evaluation of factors that may influence intracellular drug concentrations.

Analysis of Cellular Signaling Pathways
Flow cytometry can be used to dissect intracellular signaling pathways by detecting the

phosphorylation status of key signaling proteins.[13][14] For example, in T-cell activation, an AF
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568-conjugated antibody against a specific cell surface marker can be used in combination with

other fluorescently labeled antibodies against intracellular phospho-proteins to identify the

signaling response in a specific cell subset.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12378172#using-af-568-carboxylic-acid-in-flow-
cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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